molecular formula C18H23N5O2 B15028660 N,N'-(iminodipropane-3,1-diyl)dipyridine-2-carboxamide

N,N'-(iminodipropane-3,1-diyl)dipyridine-2-carboxamide

Katalognummer: B15028660
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: XVLZUGWCJACEOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-(iminodipropane-3,1-diyl)dipyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of pyridine rings and carboxamide groups, which contribute to its reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(iminodipropane-3,1-diyl)dipyridine-2-carboxamide typically involves the azide method. This method is known for its efficiency in forming the desired compound with high precision. The reaction conditions often include low temperatures to ensure the stability of the intermediate products and to prevent any unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for N,N’-(iminodipropane-3,1-diyl)dipyridine-2-carboxamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-(iminodipropane-3,1-diyl)dipyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, alcohols, and substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

N,N’-(iminodipropane-3,1-diyl)dipyridine-2-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which N,N’-(iminodipropane-3,1-diyl)dipyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-(disulfanediyldibenzene-2,1-diyl)dipyridine-2-carboxamide
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Uniqueness

N,N’-(iminodipropane-3,1-diyl)dipyridine-2-carboxamide stands out due to its unique structural features, such as the iminodipropane linkage and the presence of multiple functional groups. These characteristics contribute to its versatility and reactivity, making it a valuable compound in various research applications .

Eigenschaften

Molekularformel

C18H23N5O2

Molekulargewicht

341.4 g/mol

IUPAC-Name

N-[3-[3-(pyridine-2-carbonylamino)propylamino]propyl]pyridine-2-carboxamide

InChI

InChI=1S/C18H23N5O2/c24-17(15-7-1-3-11-20-15)22-13-5-9-19-10-6-14-23-18(25)16-8-2-4-12-21-16/h1-4,7-8,11-12,19H,5-6,9-10,13-14H2,(H,22,24)(H,23,25)

InChI-Schlüssel

XVLZUGWCJACEOC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)C(=O)NCCCNCCCNC(=O)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.